Propachlor ESA sodium salt

Übersicht

Beschreibung

Propachlor ethane sulfonic acid sodium salt is a chemical compound primarily used as an analytical standard and in environmental testing. It is a derivative of propachlor, a herbicide used to control annual grasses and broadleaf weeds. The compound is known for its high solubility in water and stability under various conditions, making it suitable for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propachlor ethane sulfonic acid sodium salt is synthesized through a multi-step process. The initial step involves the synthesis of propachlor, which is then converted into propachlor ethane sulfonic acid. This conversion typically involves the reaction of propachlor with ethane sulfonic acid under controlled conditions. The final step involves neutralizing the ethane sulfonic acid derivative with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of propachlor ethane sulfonic acid sodium salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Degradation and Environmental Reactivity

Propachlor ESA sodium salt is more polar and water-soluble than its parent compound, reducing its herbicidal activity but enhancing environmental mobility. Key degradation pathways include:

a. Hydrolysis

Under alkaline conditions (pH > 9), the sulfonate group stabilizes the molecule, but the amide bond may hydrolyze slowly to form 2-[(isopropylphenyl)amino]ethanesulfonic acid .

b. Photodegradation

Limited data suggest partial decomposition under UV light, producing sulfonic acid derivatives and aromatic amines , though rates are slower than propachlor due to the sulfonate group’s electron-withdrawing effects .

Analytical and Laboratory Reactions

As an analytical standard, this compound is utilized in:

a. Derivatization for GC-MS

-

Methylation : Reacts with iodomethane (CH₃I) to form volatile derivatives for detection .

-

pH Adjustment : Stability in acetonitrile solutions (100 µg/mL) allows reproducible quantification in herbicide residue analyses .

b. Isotopic Labeling

Deuterated analogs (e.g., D₅-Propachlor ESA sodium salt) are synthesized for tracer studies, with molecular weight 284.32 g/mol and stability at 4°C .

Stability and Storage Considerations

-

Thermal Stability : Decomposes above 65°C , releasing sulfur oxides and nitrogen compounds .

-

Solubility : Highly soluble in polar solvents (e.g., methanol, acetonitrile) but precipitates in nonpolar media .

| Property | Value |

|---|---|

| Melting Point | Not determined (decomposes) |

| Flash Point | 12°C (acetonitrile solutions) |

| Storage Conditions | 2–8°C in inert atmosphere |

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

1. Transformation Mechanisms

Propachlor ESA sodium salt is frequently studied for its role in the transformation of propachlor in soil and water systems. Research indicates that it can undergo catalytic reactions when combined with thiourea, significantly enhancing the degradation rate of propachlor residues in contaminated sand or soil. The transformation is facilitated through an SN2 nucleophilic substitution mechanism, where thiourea replaces chlorine atoms in propachlor, leading to less toxic byproducts .

Case Study: Thiourea Amended Sand

A study demonstrated that amending sand with thiourea resulted in a marked increase in the degradation rate of propachlor. The reaction kinetics were analyzed under various conditions, revealing that the presence of thiourea reduced propachlor concentrations by up to 60% compared to controls without thiourea. This finding suggests a viable remediation strategy for reducing pesticide contamination in agricultural soils .

Analytical Applications

2. Reference Standards

This compound serves as an important analytical standard in environmental testing. It is utilized to calibrate instruments for detecting and quantifying propachlor residues in various matrices, including soil and water samples. The standardization ensures accurate results in monitoring environmental contamination levels .

Toxicological Assessments

3. Safety and Toxicity Studies

Due to its potential toxicity, this compound is subject to rigorous safety evaluations. Studies have indicated that exposure can lead to skin irritation and other health risks if not handled properly. Understanding these toxicological profiles is crucial for developing safety guidelines for agricultural workers and environmental scientists working with this compound .

Mobility and Behavior in Soil

4. Interaction with Dissolved Organic Matter (DOM)

Research has explored how dissolved organic matter affects the mobility of this compound within soil environments. It was found that DOM extracted from rice straw can influence the retention and leaching behavior of propachlor, thereby impacting its environmental persistence and potential contamination risks .

Summary of Findings

The applications of this compound extend across various domains including:

- Environmental Remediation : Effective in degrading propachlor residues through thiourea amendment.

- Analytical Chemistry : Serves as a reference standard for environmental monitoring.

- Toxicology : Requires careful handling due to potential health risks.

- Soil Science : Affects the mobility and behavior of pollutants influenced by organic matter.

Data Table: Key Research Findings on this compound

Wirkmechanismus

The mechanism of action of propachlor ethane sulfonic acid sodium salt involves the inhibition of specific enzymes that are crucial for the growth and development of plants. The compound interferes with the biosynthesis of essential amino acids, leading to the inhibition of protein synthesis and ultimately causing the death of the target plants. The molecular targets include enzymes involved in the shikimate pathway, which is essential for the production of aromatic amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Alachlor ethane sulfonic acid sodium salt

- Butachlor ethane sulfonic acid sodium salt

- Acetochlor ethane sulfonic acid sodium salt

- Metolachlor ethane sulfonic acid sodium salt

Uniqueness

Propachlor ethane sulfonic acid sodium salt is unique due to its specific mode of action and its high solubility in water. Unlike other similar compounds, it has a broader spectrum of activity against various weed species and is more stable under different environmental conditions. This makes it a preferred choice for environmental testing and analytical applications .

Eigenschaften

CAS-Nummer |

947601-88-9 |

|---|---|

Molekularformel |

C11H15NNaO4S |

Molekulargewicht |

280.30 g/mol |

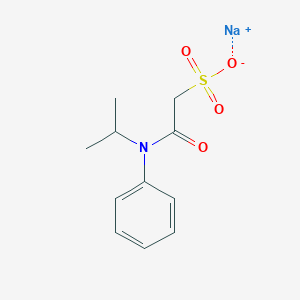

IUPAC-Name |

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |

InChI-Schlüssel |

JZQSNZAKHHULSO-UHFFFAOYSA-N |

SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.